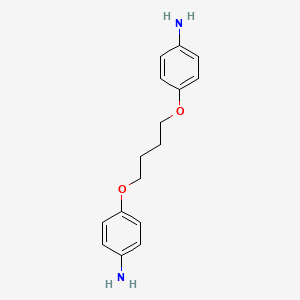
Diaminodiphenoxybutane
Descripción general
Descripción
Synthesis Analysis
The synthesis of diamino compounds, such as the core structure of ritonavir, a potent HIV-protease inhibitor, demonstrates the complexity and specificity required in constructing diamino alcohols. A stereoselective synthesis based on the 1,4-diamino-2-hydroxybutane structure involves multiple steps including Horner-Emmons olefination, stereoselective reduction, and epoxidation, highlighting the intricate methodologies needed to produce these compounds with desired stereochemistry (Benedetti, Berti, & Norbedo, 2002).
Molecular Structure Analysis
The molecular structure of diamino compounds is crucial for their reactivity and interaction with other molecules. For instance, the crystal structure of bis(1,4-diammoniobutane) diaquahydrogen hexachlororhodate(III) dichloride reveals the importance of hydrophobic and hydrophilic interactions, as well as hydrogen bonding, in stabilizing the compound's structure and determining its reactivity (Frank & Reiss, 1996).
Chemical Reactions and Properties
Chemical reactions involving diamino compounds can lead to a variety of products depending on the reaction conditions and the functional groups present. For example, the reaction of ammonia with acetophenone under the influence of low-valent titanium produces 2,3-diamino-2,3-diphenylbutane, demonstrating the potential for creating complex diamino structures through reductive aminative coupling (Volckaerts et al., 2010).
Physical Properties Analysis
The physical properties of diamino compounds, such as solubility, melting point, and stability, are influenced by their molecular structure and the nature of their substituents. While specific data on diaminodiphenoxybutane is not provided, studies on similar compounds offer insights into how structural variations can impact these physical characteristics.
Chemical Properties Analysis
The chemical properties of diamino compounds, including reactivity, acidity, and basicity, are determined by the presence and positioning of amino groups and other functional groups. These properties are critical for the compound's application in synthesis and materials science. The detailed chemical behaviors, such as conjugate addition reactions and transformations in the presence of metals, underscore the versatility and reactivity of diamino compounds (Yamashita et al., 1999).
Aplicaciones Científicas De Investigación
1. Role in Cardiovascular Research
Diaminodiphenoxybutane, as part of the broader class of diaminodiphenyl compounds, has been referenced in the context of cardiovascular research. It relates to the study of various cardiovascular drugs and their efficacy, as seen in the American Heart Association Scientific Sessions (Winkelmann, 2004).
2. Impact on Stroke Therapy Research
In the field of stroke therapy research, diaminodiphenoxybutane is mentioned as part of a broader category of compounds being investigated for their potential therapeutic effects. This includes exploring novel drugs and their efficacy in standardized animal models, as discussed in the context of translational stroke research (Lapchak, 2013).
3. Exploration in Microbial Metabolism
The compound has relevance in the study of microbial metabolism, particularly in the context of bio-based production of chemicals. It's included in discussions about the development of engineered producer strains and the metabolic pathways involved, as seen in research focusing on bio-based chemicals like 1,5-diaminopentane (Kind & Wittmann, 2011).
4. Neurological Disorders and Treatment
Diaminodiphenoxybutane is also referenced in the study of neurological disorders, such as Lambert-Eaton myasthenic syndrome (LEMS). Research has focused on evaluating the efficacy of compounds like 3,4-diaminopyridine in treating LEMS, indicating the potential therapeutic applications of similar compounds (Sanders et al., 2000).
5. Antibiotic Applications and Lifespan Extension
Interestingly, the antibiotic diaminodiphenyl sulfone (DDS), closely related to diaminodiphenoxybutane, has been studied for its effects on lifespan extension in model organisms like C. elegans. This research suggests potential broader applications of diaminodiphenyl compounds in understanding the interaction between antibiotics and longevity (Choi et al., 2019).
Propiedades
IUPAC Name |
4-[4-(4-aminophenoxy)butoxy]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c17-13-3-7-15(8-4-13)19-11-1-2-12-20-16-9-5-14(18)6-10-16/h3-10H,1-2,11-12,17-18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAFZPVANKKJENB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)OCCCCOC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
75795-90-3 (di-hydrochloride) | |
| Record name | Diaminodiphenoxybutane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006245507 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40211491 | |
| Record name | Diaminodiphenoxybutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40211491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diaminodiphenoxybutane | |
CAS RN |
6245-50-7 | |
| Record name | Diaminodiphenoxybutane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006245507 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diaminodiphenoxybutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40211491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4'-(TETRAMETHYLENEDIOXY)DIANILINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



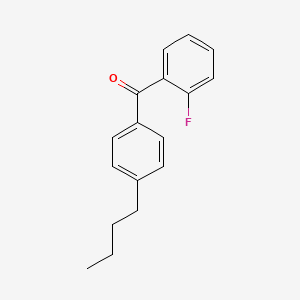
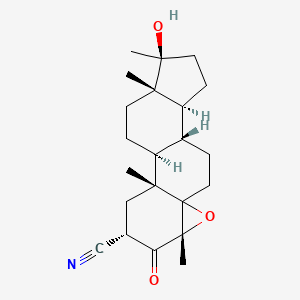
![[(2R,3S,4R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-imidazol-1-ylphosphinic acid](/img/structure/B1219385.png)
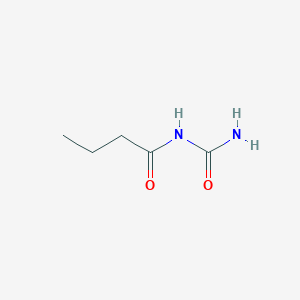
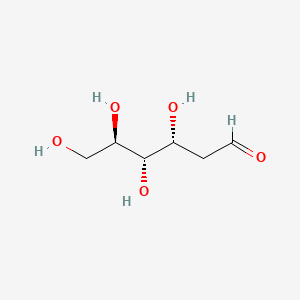
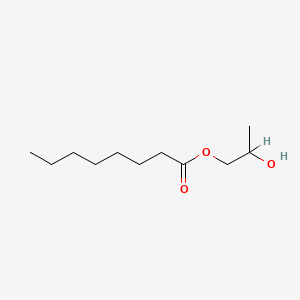
![[(2S,3S,4S,5R,6S,8S,13S,16S,17S)-11-ethyl-3,8-dihydroxy-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl] 2-acetamidobenzoate](/img/structure/B1219391.png)
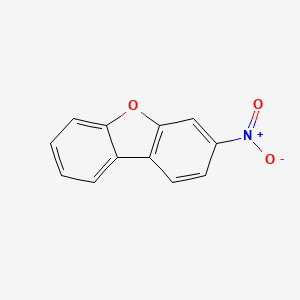
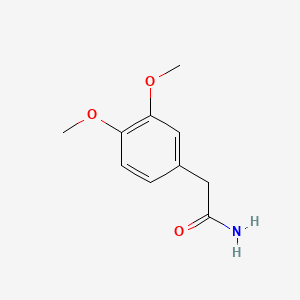
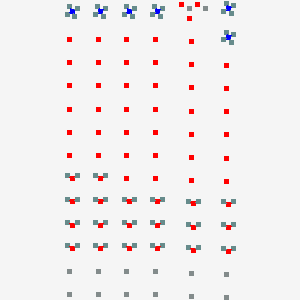
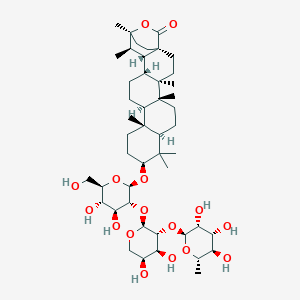
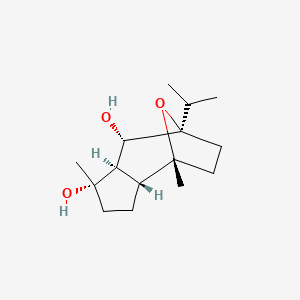
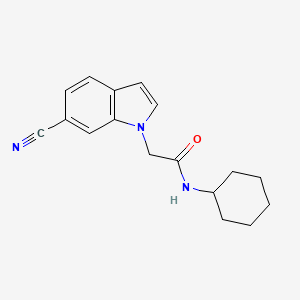
![4-[[[5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl]thio]methyl]-1H-quinolin-2-one](/img/structure/B1219404.png)